molecular formula C7H3Cl2NS B1314219 2,5-Dichlorobenzothiazole CAS No. 2941-48-2

2,5-Dichlorobenzothiazole

Cat. No.: B1314219
CAS No.: 2941-48-2
M. Wt: 204.08 g/mol
InChI Key: LHUHAARPMJISMM-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzothiazole: is an aromatic heterocyclic compound with the molecular formula C₇H₃Cl₂NS . It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzothiazole can be synthesized through the reaction of 2-mercaptobenzothiazole with sulfuryl chloride . The reaction is typically carried out at room temperature (20-25°C) for about 15 minutes, followed by the addition of water and further stirring for 3 hours .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzothiazole derivatives under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-Dichlorobenzothiazole can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles are formed.

    Oxidation Products: Oxidized derivatives of benzothiazole.

    Reduction Products: Reduced forms of benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

2,5-Dichlorobenzothiazole is characterized by the presence of two chlorine atoms and a benzothiazole ring structure. Its molecular formula is C7H4Cl2N2SC_7H_4Cl_2N_2S. The unique chemical properties of this compound make it suitable for various applications.

Rubber Vulcanization

One of the primary applications of this compound is as a rubber accelerator in the vulcanization process. It facilitates the formation of cross-links between rubber molecules, enhancing the strength and durability of rubber products. Studies have shown that this compound influences the kinetics and efficiency of vulcanization processes, making it an essential component in rubber manufacturing .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacteria and fungi. For instance, derivatives of this compound have been evaluated for their effectiveness against pathogens such as Candida glabrata and Aspergillus niger. These studies suggest that while this compound has potential as an antimicrobial agent, further research is necessary to fully understand its mechanisms and efficacy .

Synthesis of Organic Compounds

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Researchers have utilized it to prepare various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its versatility in chemical reactions enables the creation of derivatives with enhanced biological or chemical properties .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various benzothiazole derivatives, including this compound. The results indicated that certain derivatives showed significant antifungal activity compared to standard agents like fluconazole. This highlights the potential for developing new antifungal treatments based on modifications to the benzothiazole structure .

Case Study 2: Anticancer Research

Recent research has focused on the anticancer properties of benzothiazole derivatives. For example, compounds derived from benzothiazoles have demonstrated promising anti-tumor activities against various cancer cell lines. Modifications to the benzothiazole nucleus have been shown to enhance these activities significantly, suggesting that this compound could be a precursor for developing new anticancer agents .

Future Research Directions

Given its diverse applications and biological activities, further exploration into the mechanisms of action and potential interactions with biological systems is warranted. Future studies could focus on:

  • Investigating the full spectrum of biological activities.
  • Assessing safety profiles and toxicity.
  • Exploring new synthetic routes for developing derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For instance, it has been shown to inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzothiazole
  • 2-Chlorobenzothiazole
  • Benzothiazole

Comparison:

  • 2,5-Dichlorobenzothiazole vs. 2,6-Dichlorobenzothiazole: Both compounds have two chlorine atoms, but their positions differ, leading to variations in their chemical reactivity and applications.
  • This compound vs. 2-Chlorobenzothiazole: The presence of an additional chlorine atom in this compound enhances its reactivity compared to 2-Chlorobenzothiazole.
  • This compound vs. Benzothiazole: The chlorinated derivatives have distinct properties and applications compared to the parent compound, benzothiazole.

Biological Activity

2,5-Dichlorobenzothiazole (DCBT) is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of DCBT, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

Anticancer Activity

Research has demonstrated that DCBT derivatives exhibit potent anticancer activity against various cancer cell lines. A study by Ma et al. reported that certain DCBT derivatives showed significant antiproliferative effects against human cancer cell lines, including MDA-MB-231 (breast cancer), NCI-H226 (lung cancer), and HT-29 (colorectal cancer) with IC50 values ranging from 0.24 to 0.92 µM .

Table 1: Anticancer Activity of DCBT Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
DCBT-1MDA-MB-2310.24Induction of apoptosis
DCBT-2NCI-H2260.92Inhibition of proliferation
DCBT-3HT-290.31Caspase-3 activation

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents enhances the anticancer properties of benzothiazole derivatives, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

DCBT has also shown notable antimicrobial properties. Patel et al. synthesized various benzothiazole derivatives, including DCBT, which exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with varying degrees of effectiveness .

Table 2: Antimicrobial Activity of DCBT Compounds

CompoundBacteriaZone of Inhibition (mm)
DCBT-AStaphylococcus aureus15
DCBT-BEscherichia coli12
DCBT-CPseudomonas aeruginosa10

These findings suggest that DCBT derivatives could serve as effective antimicrobial agents in pharmaceutical applications.

Agricultural Applications

Beyond its pharmaceutical potential, DCBT has been explored for its agricultural applications, particularly as an insect growth regulator (IGR). A study highlighted the effectiveness of chlorobenzothiazole and nitrobenzothiazole derivatives against Spodoptera littoralis, indicating that benzothiazole compounds could play a vital role in pest management strategies .

Case Studies

  • Antitumor Activity in Vivo : In a preclinical study, a specific DCBT derivative was tested in mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy .
  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a DCBT derivative demonstrated a marked improvement in symptoms and reduced bacterial load within days of treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichlorobenzothiazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents like DMSO, followed by distillation and crystallization. For example, refluxing hydrazide derivatives in DMSO for 18 hours under inert atmosphere (e.g., argon) can yield intermediates, with subsequent purification via ice-water precipitation and ethanol recrystallization . Optimization may involve adjusting reflux duration (e.g., 12–24 hours), solvent ratios, or catalyst selection (e.g., palladium-based catalysts for coupling reactions) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer : Strict adherence to PPE (gloves, protective eyewear, lab coats) is mandatory. Reactions should be conducted in fume hoods or gloveboxes to avoid inhalation of volatile intermediates. Post-experiment waste must be segregated and treated by certified hazardous waste disposal services due to the compound’s toxicity (H303/H313/H333 hazard codes) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic aromatic proton shifts (δ 7.5–8.5 ppm) and chlorine-induced deshielding in the benzothiazole ring .
  • IR : Peaks near 750–850 cm⁻¹ indicate C-Cl stretching, while 1500–1600 cm⁻¹ regions confirm C=N/C=S bonds in the thiadiazole core .
  • Mass Spectrometry : Molecular ion peaks at m/z 204 (M⁺) align with the compound’s molecular weight (C₇H₃Cl₂NS) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can predict HOMO/LUMO energies, partial charge distribution, and electrophilic/nucleophilic sites. For instance, exact-exchange functionals (e.g., hybrid functionals) improve accuracy in thermochemical properties like bond dissociation energies, critical for understanding reaction pathways . Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform in vitro assays (e.g., MIC tests for antifungal activity) across multiple concentrations to establish EC₅₀ values .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., introducing amino or hydroxyl groups) and correlate changes with bioactivity. For example, Schiff base derivatives of triazoles show enhanced antifungal potency compared to parent compounds .
  • Molecular Docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., cytochrome P450), identifying key binding residues and steric effects .

Q. What mechanistic insights explain the catalytic oxidation pathways involving this compound intermediates?

  • Methodological Answer : Kinetic studies (e.g., Arrhenius plots) can identify rate-determining steps. For example, aerobic oxidation of BHMF to FDCA involves HMFCA → FFCA as the slowest step (activation energy: 129.2 kJ·mol⁻¹), with superoxide radicals (O₂⁻•) as active species . Use ESR spectroscopy to detect radical intermediates and isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Train models using databases like PubChem to correlate molecular descriptors (e.g., logP, polar surface area) with biodegradability or ecotoxicity .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation potential. pH-dependent monolayer studies reveal aggregation behavior, critical for environmental fate analysis .

Properties

IUPAC Name

2,5-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHAARPMJISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536506
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-48-2
Record name 2,5-Dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (10 mL) was added to 5-chloro-2-mercaptobenzothiazole at 0° C. After complete addition, the reaction mixture was allowed to warm to rt. After 2 h, the reaction mixture was poured into ice water (100 mL). This was allowed to warm to rt and was extracted with EtOAc (3×). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was used without further purification. LC-MS: RT=10.03 min., compound does not ionize.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole (10.0 g) was added to sulfuryl chloride (50 ml) and the mixture was stirred at room temperature for a period of 1 hr. Excess sulfuryl chloride in the mixture was destroyed by the addition of water and the aqueous mixture was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and passed through a short column of silica gel. The solvent was removed by distillation under reduced pressure to give 2,5-dichlorobenzothiazole (10.0 g) as pale yellow crystals, mp 70° C.
Name
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-chloro-2-mercaptobenzothiazole (1.5 g, 7.4 mmol) was added sulfuryl chloride (5 mL, excess) with stirring below 5° C. under nitrogen. The resulting suspension was stirred for 3 h at rt, carefully poured onto ice (100 g), and stirred for another 2 h. The white solid that separated out was filtered off, washed repeatedly with cold water, and dried in vacuo to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.95 (s, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dichlorobenzothiazole
2,5-Dichlorobenzothiazole
2,5-Dichlorobenzothiazole
2,5-Dichlorobenzothiazole
2,5-Dichlorobenzothiazole
2,5-Dichlorobenzothiazole

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